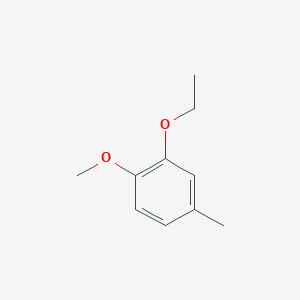

3-Ethoxy-4-methoxytoluene

Descripción

Contextualization within Aromatic Ether Chemistry

3-Ethoxy-4-methoxytoluene is an aromatic ether, a class of organic compounds characterized by an oxygen atom connected to an aryl group and an alkyl or another aryl group. byjus.combritannica.com These compounds are prevalent in organic chemistry, with the ether linkage to an aromatic ring conferring distinct properties and reactivity. numberanalytics.com Aromatic ethers, also known as phenol (B47542) ethers, are derived from phenols where the hydroxyl group is replaced by an alkoxy group. wikipedia.org The general structure can be represented as R-O-Ar, where 'Ar' is an aryl group and 'R' is an alkyl group. byjus.com

The chemistry of aromatic ethers is rich and varied, encompassing a range of synthetic methodologies and characteristic reactions. numberanalytics.comnumberanalytics.com The presence of the aromatic ring and the ether oxygen influences the electronic environment of the molecule, making them important substrates for various chemical transformations. wikipedia.org

Significance of Aryl Ether Motifs in Advanced Organic Synthesis

Aryl ether motifs are of considerable importance in advanced organic synthesis due to their presence in a wide array of biologically active molecules and functional materials. These structural units are integral to many pharmaceuticals, agrochemicals, and specialty chemicals. numberanalytics.com For instance, aryl ethers are found in the structure of medications like the antimalarial quinine (B1679958) and the cough suppressant dextromethorphan. wikipedia.org

The synthesis of aryl ethers is a fundamental area of research in organic chemistry. acs.org Key reactions for their formation include the Williamson ether synthesis, which involves the reaction of an alkoxide with an aryl halide, and the Ullmann condensation, a copper-catalyzed coupling of an aryl halide with a phenol or alkoxide. numberanalytics.comwikipedia.org Modern advancements have also introduced transition-metal-catalyzed cross-coupling reactions to form the C-O bond of aryl ethers, often with improved efficiency and selectivity. numberanalytics.comorganic-chemistry.org The ability to construct these motifs, especially with steric hindrance or specific electronic properties, is crucial for the targeted synthesis of complex molecules. acs.org

Overview of Research Trajectories for Related Molecular Architectures

Research on molecules structurally related to this compound, such as other substituted toluene (B28343) derivatives and methoxytoluenes, provides insight into common research directions. A major trend is the development of bio-based alternatives to petrochemical-derived toluene derivatives, driven by a focus on sustainability and green chemistry. thebusinessresearchcompany.compmarketresearch.com

The synthesis of various toluene derivatives is a significant area of investigation, with applications in pharmaceuticals, paints, coatings, and adhesives. thebusinessresearchcompany.commarketresearchfuture.com For example, methoxytoluenes serve as precursors to methoxybenzoic acids and methoxybenzaldehydes. wikipedia.org Research often focuses on optimizing synthetic routes to improve yield, reduce costs, and minimize environmental impact. google.com Another key trajectory is the regioselective functionalization of substituted toluenes to create valuable aromatic derivatives. rsc.org Furthermore, there is ongoing innovation in production technologies, including the use of advanced catalysts and continuous flow reactors to enhance efficiency and product quality. pmarketresearch.com

Current Research Landscape and Definitive Knowledge Gaps Pertaining to this compound

The current research landscape for this compound appears to be primarily centered on its role as a synthetic intermediate. For instance, its precursor, 3-ethoxy-4-methoxybenzaldehyde (B45797), is used in the synthesis of compounds investigated for their potential in addressing neuroinflammatory diseases. sigmaaldrich.com The synthesis of 3-ethoxy-4-methoxybenzonitrile (B1661997), another closely related structure, is significant as it is an intermediate in the production of the pharmaceutical apremilast. google.com

While synthetic methods for related compounds like 3-ethoxy-4-methoxybenzaldehyde are documented, involving the ethylation of isovanillin (B20041), there is a noticeable lack of in-depth research specifically on this compound itself. google.comgoogle.com The available information is largely limited to its basic chemical properties and its availability as a custom synthesis product. nih.govsimsonpharma.com

A definitive knowledge gap exists regarding the specific applications, biological activity, and detailed reactivity profile of this compound. While its structural relatives have defined roles, the unique contributions and potential of this specific compound remain largely unexplored in the scientific literature. Further research is needed to elucidate its potential uses and to fully characterize its chemical and physical properties beyond the basic data currently available.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | 2-Ethoxy-1-methoxy-4-methylbenzene | C10H14O2 | 166.22 | 52711-91-8 |

| 3-Ethoxy-4-methoxybenzaldehyde | 3-Ethoxy-p-anisaldehyde | C10H12O3 | 180.20 | 1131-52-8 |

| 3-Ethoxy-4-methoxyphenol | - | C9H12O3 | 168.19 | 65383-57-5 |

| Anisole | Methoxybenzene | C7H8O | 108.14 | 100-66-3 |

| Apremilast | Otezla | C22H24N2O7S | 460.50 | 608141-41-9 |

| Bromoethane (B45996) | Ethyl bromide | C2H5Br | 108.97 | 74-96-4 |

| Diphenyl ether | - | C12H10O | 170.21 | 101-84-5 |

| Ethylvanillin | - | C9H10O3 | 166.17 | 121-32-4 |

| Hydroxylamine (B1172632) hydrochloride | - | H4ClNO | 69.49 | 5470-11-1 |

| Isovanillin | 3-Hydroxy-4-methoxybenzaldehyde | C8H8O3 | 152.15 | 621-59-0 |

| Methoxytoluene | Methylanisole, Cresyl methyl ether | C8H10O | 122.16 | - |

| Quinine | - | C20H24N2O2 | 324.42 | 130-95-0 |

| Vanillin | - | C8H8O3 | 152.15 | 121-33-5 |

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-1-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-12-10-7-8(2)5-6-9(10)11-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYCGPXAPUFTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxy 4 Methoxytoluene and Its Derivatives

Regioselective Etherification Strategies

The selective introduction of an ethoxy group onto a substituted phenolic precursor is a critical step in the synthesis of 3-ethoxy-4-methoxytoluene. Various methodologies have been developed to control the regioselectivity of this etherification process.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) presents a powerful method for the formation of aryl ethers. acsgcipr.org This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. acsgcipr.orgpressbooks.pub In the context of this compound synthesis, a suitable precursor would be a di-substituted toluene (B28343) with a good leaving group ortho to an activating group.

The efficiency of SNAr reactions is highly dependent on the nature of the solvent and the presence of electron-withdrawing groups on the aromatic ring. pressbooks.pubacsgcipr.org Dipolar aprotic solvents are commonly employed to facilitate these reactions. acsgcipr.org The rate of reaction is also influenced by the reactivity of the nucleophile and the electrophile. acsgcipr.org For instance, the synthesis of polyfluoroarylated alkynes has been achieved using an SNAr approach where a phenyl acetylide anion displaces a fluorine atom. rsc.org While direct SNAr on unactivated aryl halides is challenging, the presence of activating groups, such as nitro or trifluoromethyl groups, can significantly facilitate the substitution. pressbooks.pubrsc.org

A patent describes the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) and a halogenated ethane (B1197151) in the presence of a base and a phase transfer catalyst. google.com This method highlights the practical application of SNAr-type reactions in the synthesis of related compounds. Another patent discloses a similar synthesis using isovanillin and bromoethane (B45996) with various bases and phase transfer catalysts, achieving high yields. google.com

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Type Etherifications)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-oxygen bonds in the synthesis of diaryl ethers and alkyl aryl ethers.

The Ullmann condensation , a classic copper-catalyzed reaction, involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base at elevated temperatures. slideshare.netorganic-chemistry.org While traditional Ullmann reactions often required harsh conditions, modern advancements have led to milder and more efficient protocols. nih.govacs.org The use of inexpensive ligands can significantly accelerate the reaction, allowing for the coupling of various aryl bromides and iodides with phenols under milder conditions. acs.org The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide. organic-chemistry.org Recent developments have focused on using copper nanoparticles as catalysts, which can promote the reaction under even milder conditions. mdpi.com

The Buchwald-Hartwig amination , a palladium-catalyzed reaction, has also been extended to the formation of C-O bonds, providing a versatile method for the synthesis of aryl ethers. wikipedia.orgchem-station.com This reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol or phenol. wikipedia.orgyoutube.com The development of sterically hindered and electron-rich phosphine ligands has been crucial in expanding the scope of this reaction to include a wide range of substrates, including less reactive aryl chlorides. chem-station.com Nickel-catalyzed etherification has also emerged as a viable alternative, sometimes offering complementary reactivity to palladium systems. researchgate.netacs.org

| Reaction | Catalyst | Ligand (if applicable) | Key Features |

| Ullmann Condensation | Copper (e.g., CuI, CuO) slideshare.netmdpi.com | Often ligand-free, but ligands can improve conditions acs.org | Couples aryl halides with phenols; traditionally high temperatures, but modern methods are milder. organic-chemistry.orgnih.govacs.org |

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂) researchgate.net | Phosphine ligands (e.g., BINAP, dppf) wikipedia.org | Couples aryl halides/triflates with alcohols/phenols under relatively mild conditions. chem-station.com |

| Nickel-Catalyzed Etherification | Nickel (e.g., Ni(COD)₂) researchgate.net | Phosphine ligands (e.g., DPPF, BINAP) researchgate.net | Can be effective for forming alkyl and silyl (B83357) aryl ethers, sometimes outperforming palladium. researchgate.net |

Dehydrogenative Coupling Methodologies

Dehydrogenative coupling represents an atom-economical approach to C-O bond formation, where a C-H bond and an O-H bond are coupled with the formal loss of a hydrogen molecule. acs.org These reactions can be catalyzed by various transition metals and offer a direct route to ethers from simple precursors.

For example, a practical and efficient regioselective C–H alkylation of phenols with alcohols has been developed using a TsOH-catalyzed dehydroxylative cross-coupling method. rsc.org This process proceeds under mild conditions and is compatible with a variety of alcohols. rsc.org Another approach involves the visible-light-driven dehydrogenative coupling of primary alcohols with phenols to form aryl carboxylates, which can serve as versatile synthetic intermediates. acs.org Ruthenium catalysts, generated in situ from Grubbs-type catalysts, have also been shown to be effective for dehydrogenative alcohol coupling. rsc.org

Transition-Metal-Free and Mild Condition Syntheses

Increasingly, research has focused on developing transition-metal-free methods for ether synthesis to avoid the cost and potential toxicity of metal catalysts. One such method involves the use of S-arylphenothiaziniums for the O-arylation of alcohols and phenols. acs.org This approach allows for the selective introduction of aryl groups under mild, transition-metal-free conditions. acs.org

Furthermore, direct intramolecular arylation of phenols with aryl halides has been achieved using a strong base like t-BuOK, proceeding through a benzyne (B1209423) intermediate. nih.gov While this specific example leads to cyclic ethers, the underlying principle of generating a highly reactive intermediate without a transition metal is noteworthy.

Strategic Functionalization of Toluene and Anisole Precursors

The synthesis of this compound can also be approached by the strategic functionalization of readily available precursors like toluene and anisole.

Electrophilic Aromatic Substitution (EAS) with Control of Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. wikipedia.org The directing effects of existing substituents on the ring are crucial for controlling the regioselectivity of the incoming electrophile. ncert.nic.inwikipedia.org

In a precursor like creosol (4-methyl-2-methoxyphenol), the hydroxyl and methoxy (B1213986) groups are activating and ortho-, para-directing. ncert.nic.in To achieve the desired 3-ethoxy-4-methoxy substitution pattern, one would need to selectively functionalize the position ortho to the methoxy group and para to the methyl group. This can be challenging due to the strong activating nature of the hydroxyl group, which would primarily direct electrophiles to its ortho and para positions.

However, by carefully choosing the electrophile and reaction conditions, a degree of regiocontrol can be achieved. For instance, in the synthesis of bisguaiacol F (BGF), the alkylation of guaiacol (B22219) with vanillyl alcohol shows that regioselectivity can be influenced by the starting materials. rsc.org The hydroxyl group strongly activates the ring, making it highly susceptible to electrophilic attack. wikipedia.org The mechanism of EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

| Precursor | Directing Groups | Desired Substitution Position | Challenges |

| Creosol (4-methyl-2-methoxyphenol) | -OH (strong activator, o,p-director), -OCH₃ (activator, o,p-director), -CH₃ (activator, o,p-director) | Position 3 (ortho to -OCH₃, meta to -OH) | The powerful directing effect of the -OH group makes selective substitution at the desired position difficult. |

| 4-Methoxytoluene (p-methylanisole) | -OCH₃ (activator, o,p-director), -CH₃ (activator, o,p-director) | Position 3 | Both groups direct to the same positions (2 and 3), requiring separation of isomers. |

Directed Ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org DoM utilizes a Directed Metalation Group (DMG) already present on the aromatic ring. This group, typically containing a heteroatom like oxygen or nitrogen, acts as a Lewis base to coordinate with an organolithium reagent, such as n-butyllithium. wikipedia.org This coordination increases the kinetic acidity of the protons in the ortho position, facilitating selective deprotonation by the strong base to form an aryllithium intermediate. organic-chemistry.org This intermediate can then react with a wide range of electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.orgorganic-chemistry.org

The methoxy group (-OMe) is a well-known moderate DMG, while the ethoxy group (-OEt) exhibits similar directing ability. organic-chemistry.org In a molecule like this compound, which possesses two alkoxy groups, the DoM reaction is typically directed to the C2 position, which is ortho to both the ethoxy and methoxy groups. This doubly activated position is the most acidic and sterically accessible site for metalation. The resulting lithiated species can be trapped by an electrophile (E+) to yield a 2-substituted-3-ethoxy-4-methoxytoluene derivative.

Table 1: Relative Strength of Common Directed Metalation Groups (DMGs)

| Strength | DMG Functional Groups |

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM, -CH=NR |

| Moderate | -OMe, -NR₂, -CF₃, -F, -Cl |

| Weak | -CH₂O⁻, -S⁻, Phenyl |

This table is based on information from the Organic Chemistry Portal. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Aryl Ethers

The synthesis of aryl ethers, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. acs.orgmun.ca Key principles applicable to this class of compounds include waste prevention, maximizing atom economy, using catalysis, employing safer solvents, and enhancing energy efficiency. acs.orgnih.gov

Atom Economy : Developed by Barry Trost, this principle focuses on maximizing the incorporation of all reactant atoms into the final product. acs.org Traditional methods may have lower atom economy, while modern catalytic approaches strive for higher efficiency.

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org Copper- and palladium-catalyzed cross-coupling reactions are common for forming aryl ether bonds under greener conditions. rsc.orgacs.org

Safer Solvents and Conditions : A significant push exists to replace volatile organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the copper-catalyzed hydroxylation of aryl halides, which can be extended to a one-pot synthesis of alkyl aryl ethers. rsc.org Solvent-free approaches, sometimes using recyclable solid media like quartz sand or organic salts to facilitate the reaction, represent a frontier in green synthesis. acs.orgresearchgate.net

Energy Efficiency : To minimize energy consumption, reactions are ideally conducted at ambient temperature and pressure. Methodologies utilizing alternative energy sources like microwave irradiation or concentrated solar radiation (CSR) can significantly reduce reaction times and energy inputs compared to conventional heating. nih.govchemicalbook.com A study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones demonstrated that using CSR with a natural catalyst (lemon juice) could achieve a 97% yield in just 10 minutes. nih.gov

Table 2: Green Chemistry Metrics for a Synthetic Reaction

| Metric | Calculation | Significance | Example (Compound 3c Synthesis) nih.gov |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | Measures the efficiency of reactant atom incorporation into the product. | 93.49% |

| E-Factor | Total Waste (kg) / Product (kg) | Indicates the amount of waste generated per unit of product. A lower value is better. | 0.1 |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | A more practical measure of efficiency than atom economy, as it uses actual masses. | 89.26% |

This table is adapted from findings on a green synthesis methodology. nih.gov

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis integrates the strengths of chemical and biological catalysis to construct complex molecules. beilstein-journals.orgrsc.org This approach leverages enzymes for highly selective transformations that are often difficult to achieve with traditional chemical reagents, such as stereospecific reactions or modifications at a specific site on a complex molecule without the need for protecting groups. acs.orgnih.gov

While a specific chemo-enzymatic route for this compound is not prominently documented, the principles can be applied based on syntheses of analogous structures. For instance, the synthesis of propenylbenzene derivatives has been accomplished through chemo-enzymatic methods. frontiersin.org One such process involves the chemical epoxidation of a precursor like isoeugenol, followed by stereoselective hydrolysis of the epoxide by an enzyme to produce a vicinal diol. frontiersin.org

A hypothetical chemo-enzymatic pathway to a derivative of this compound could involve:

A standard chemical synthesis to create a complex precursor molecule.

An enzymatic step, perhaps using a lyase or dehydrogenase, to introduce a chiral center or perform a highly selective functional group interconversion. frontiersin.org For example, an engineered glycerol (B35011) dehydrogenase has been used for the selective oxidation of alkyl glyceryl monoethers. researchgate.net

Further chemical steps to complete the synthesis of the final target molecule.

This combination allows for the creation of structurally complex and chiral molecules that would be challenging to produce through purely chemical or biological means. rsc.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of a synthetic process. Key parameters for optimization include the choice of reagents (base, catalyst), solvent, temperature, and reaction time. researchgate.netresearchgate.net

The synthesis of 3-ethoxy-4-methoxybenzaldehyde, a structurally similar and commercially important compound, provides excellent examples of process optimization. In one patented method, isovanillin is ethylated using bromoethane. google.com The efficiency of this reaction is highly dependent on the choice of base and phase transfer catalyst.

Table 3: Optimization of 3-Ethoxy-4-methoxybenzaldehyde Synthesis

| Base | Catalyst | Yield | Purity |

| Sodium Hydroxide | Benzyltriethylammonium Chloride | 94.8% | 99.9% |

| Sodium Hydroxide | Tetrabutylammonium Fluoride | 96.1% | 99.9% |

| Potassium Carbonate | Tetrabutylammonium Fluoride | 95.1% | 99.8% |

Data adapted from patent CN107827722B, where reactions were run with isovanillin, bromoethane, and the listed base and catalyst in water at 25°C for 4 hours. google.com

These results demonstrate that a high yield and purity can be achieved by fine-tuning the reaction components. The use of a phase transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases, leading to an efficient and high-yielding process that aligns with green chemistry principles by using water as a solvent. google.comgoogle.com Further optimization can involve exploring microwave-assisted synthesis, which has been shown to accelerate related methylation reactions, achieving significant yields in shorter time frames. chemicalbook.com

Mechanistic Investigations and Reaction Pathways Involving 3 Ethoxy 4 Methoxytoluene

Elucidation of Reaction Mechanisms in Derivatization and Transformation

Kinetic Studies of Aryl Ether Bond Formation and Cleavage

No specific kinetic studies concerning the formation or cleavage of the aryl ether bonds (both the ethoxy and methoxy (B1213986) groups) of 3-ethoxy-4-methoxytoluene have been found. Generally, the cleavage of aryl ethers is a challenging chemical process that often requires harsh conditions, such as strong acids (e.g., HBr or HI) or potent Lewis acids. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via a nucleophilic substitution mechanism (S_N_1 or S_N_2) at the alkyl side of the ether linkage. libretexts.orgmasterorganicchemistry.com In the case of this compound, cleavage would likely occur at the ethyl or methyl group, leaving the corresponding phenol (B47542). However, without experimental data, the relative rates of cleavage for the ethoxy versus the methoxy group, and the precise kinetic parameters under various conditions, are unknown.

Mechanistic Aspects of Aromatic Ring Transformations

The electron-donating nature of the ethoxy and methoxy groups is expected to activate the aromatic ring towards electrophilic aromatic substitution. These substituents are ortho- and para-directing. Given the substitution pattern of this compound, incoming electrophiles would be directed to the positions ortho and para to the activating groups. However, specific studies detailing the regioselectivity and the mechanistic pathways of such transformations for this compound are not documented.

Catalytic Systems in the Reactivity of this compound

While catalysis is central to modulating the reactivity of aromatic compounds, specific applications to this compound are not well-documented.

Role of Lewis and Brønsted Acids in Reaction Modulation

Lewis and Brønsted acids are fundamental in promoting reactions involving ethers and aromatic rings. Brønsted acids can protonate the ether oxygen, facilitating cleavage. wikipedia.orgmasterorganicchemistry.com Lewis acids can also coordinate to the ether oxygen, activating the molecule for various transformations. A patent for the synthesis of a related pharmaceutical intermediate mentions the use of a Lewis acid, titanium tetraethoxide, in a reaction involving the related compound 3-ethoxy-4-methoxybenzonitrile (B1661997), hinting at the utility of such catalysts in this chemical space. google.com However, a systematic study on how different Lewis and Brønsted acids modulate the reactivity of this compound itself is not available.

Exploration of Organocatalysis and Biocatalysis

There is no available research that explores the use of organocatalysis or biocatalysis with this compound as a substrate. These fields offer mild and selective methods for chemical synthesis, but their application to this specific compound has not been reported in the literature.

Photochemical and Electrochemical Transformations

The photochemical and electrochemical behavior of this compound remains an unexplored area of its chemistry. No studies on its photolysis, photochemical reactions, or its oxidation and reduction potentials have been found in the surveyed literature.

Radical Reactions and Their Role in Compound Derivatization

While specific mechanistic studies on the radical reactions of this compound are not extensively documented, the reactivity of its core structural components—the substituted benzene (B151609) ring and the ether functionalities—can be inferred from studies on analogous compounds. The presence of electron-donating methoxy and ethoxy groups on the aromatic ring influences its susceptibility to radical-mediated transformations.

Research into the oxidation of other methoxybenzenes provides a framework for understanding how this compound might behave in the presence of radical initiators. For instance, the oxidation of p-methoxytoluene has been shown to proceed via a free-radical mechanism, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids. mdpi.comresearchgate.net A plausible mechanism for the aerobic oxidation of similar substrates involves the generation of N-oxyl radicals from a catalyst like N-hydroxyphthalimide (NHPI), which then abstract a hydrogen atom from the methyl group to initiate a cascade of oxidative transformations. mdpi.com

Furthermore, studies on the free radical scavenging activity of derivatives of homovanillic acid, which shares the 4-hydroxy-3-methoxyphenyl moiety, indicate the potential for radical interactions. mdpi.com While these studies focus on the antioxidant properties of these molecules, they inherently involve the compound's interaction with free radicals.

The derivatization of this compound can be envisioned through several radical-mediated pathways. For example, radical-initiated halogenation or nitration could lead to the introduction of functional groups onto the aromatic ring. The position of these substitutions would be directed by the activating effect of the ethoxy and methoxy groups.

While direct experimental data on the radical derivatization of this compound is limited in the provided search results, the following table summarizes potential radical-mediated reactions and the expected products based on the reactivity of analogous compounds.

| Reaction Type | Radical Initiator | Potential Products | Analogous Compound Studied |

| Aerobic Oxidation | N-hydroxyphthalimide (NHPI)/Co(II) | 3-Ethoxy-4-methoxybenzyl alcohol, 3-Ethoxy-4-methoxybenzaldehyde (B45797), 3-Ethoxy-4-methoxybenzoic acid | p-Methoxytoluene |

| Hydroxylation | Hydroxyl Radical (•OH) | Hydroxylated derivatives of this compound | Benzene |

It is important to note that the actual products and their distribution would depend on the specific reaction conditions, including the type of radical initiator, solvent, and temperature. Further experimental investigation is necessary to fully elucidate the radical reaction pathways of this compound and its potential for derivatization through these mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. For 3-Ethoxy-4-methoxytoluene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the specific proton (¹H) and carbon (¹³C) signals to their respective atoms within the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the ethoxy group protons (-OCH₂CH₃), and the methoxy (B1213986) group protons (-OCH₃). The aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships with neighboring protons. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The methoxy protons would appear as a sharp singlet.

Similarly, the ¹³C NMR spectrum provides information on the different carbon environments. The aromatic carbons, the two carbons of the ethoxy group, and the single carbon of the methoxy group will each resonate at characteristic chemical shifts.

Application of Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

To resolve any ambiguities from 1D spectra and to definitively establish the connectivity within the this compound molecule, a suite of 2D-NMR experiments is employed. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, COSY would show cross-peaks between the coupled aromatic protons and between the methylene and methyl protons of the ethoxy group. This confirms the direct covalent bonding pathways between coupled protons. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the ethoxy methylene protons to the aromatic carbon at position 3, and from the methoxy protons to the aromatic carbon at position 4, thus confirming the substitution pattern on the aromatic ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, rather than through-bond couplings. princeton.edu For this compound, NOESY can provide confirmatory evidence for the substitution pattern by showing correlations between the protons of the ethoxy and methoxy groups and the adjacent aromatic protons. researchgate.net

A summary of expected 2D-NMR correlations for this compound is presented in the table below.

| 2D-NMR Technique | Correlated Nuclei | Expected Correlations for this compound |

| COSY | ¹H - ¹H (through 2-3 bonds) | - Between adjacent aromatic protons.- Between the -OCH₂- and -CH₃ protons of the ethoxy group. |

| HSQC | ¹H - ¹³C (through 1 bond) | - Aromatic C-H to their respective protons.- Ethoxy -OCH₂- to its protons.- Ethoxy -CH₃ to its protons.- Methoxy -OCH₃ to its protons. |

| HMBC | ¹H - ¹³C (through 2-4 bonds) | - Ethoxy -OCH₂- protons to the C3 aromatic carbon.- Methoxy -OCH₃ protons to the C4 aromatic carbon.- Aromatic protons to adjacent and geminal carbons. |

| NOESY | ¹H - ¹H (through space) | - Between ethoxy protons and the aromatic proton at C2 or C5.- Between methoxy protons and the aromatic proton at C5. |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). pnnl.gov This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₄O₂), HRMS would confirm the molecular formula by providing a measured mass that is consistent with its calculated exact mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. unt.edu In an MS/MS experiment, the molecular ion of this compound would be isolated in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed in a second mass analyzer. unt.eduyoutube.com The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govyoutube.com

Expected fragmentation pathways for this compound would likely involve the loss of the ethyl group from the ethoxy moiety, the loss of a methyl group from the methoxy moiety, or cleavages of the ether bonds. The analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups.

A table summarizing the expected mass spectrometry data is provided below.

| MS Technique | Information Obtained | Expected Data for this compound (C₁₀H₁₄O₂) |

| HRMS | Exact Mass and Elemental Formula | Calculated Exact Mass: 166.0994 Da. The measured mass should be very close to this value. |

| MS/MS | Fragmentation Pattern | Precursor Ion (M+H)⁺: m/z 167.1. Expected fragment ions corresponding to losses of C₂H₅• (29 Da), CH₃• (15 Da), and other characteristic fragments. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for:

C-H stretching vibrations (aromatic and aliphatic)

C=C stretching vibrations of the aromatic ring

C-O stretching vibrations of the ether linkages (both ethoxy and methoxy)

Bending vibrations characteristic of the substitution pattern on the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. libretexts.org A change in the polarizability of a bond is required for a vibrational mode to be Raman active. libretexts.org Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds. The C=C stretching of the aromatic ring and the C-C single bonds often give rise to strong Raman signals.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its concentration. The choice of technique depends on the volatility and polarity of the compound and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govyoutube.com In GC, the compound is vaporized and separated from other components in a mixture as it passes through a long capillary column. youtube.com The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. More volatile compounds and those with weaker interactions travel faster. youtube.com

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M+), corresponding to the intact molecule, would be expected at an m/z of 166.22 for this compound (C₁₀H₁₄O₂). simsonpharma.com Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or a methyl group (-CH₃) from the methoxy substituent.

GC-MS is characterized by its high sensitivity and the ability to provide structural information, making it ideal for confirming the identity of this compound and detecting trace-level impurities. researchgate.net

Table 1: Typical GC-MS Parameters for Aromatic Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Column Type | DB-5ms, HP-5ms (non-polar) | Separation based on boiling point and polarity. |

| Oven Program | 50 °C hold for 2 min, ramp to 280 °C | Gradient temperature program to separate compounds with different volatilities. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ion Source Temp. | 230 °C | Temperature for the ionization chamber. nih.gov |

| Ionization Energy | 70 eV | Standard energy for electron ionization to produce reproducible fragmentation. nih.gov |

| Mass Scan Range | 50-600 amu | Range of mass-to-charge ratios scanned to detect expected fragments. nih.gov |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., LC-MS/MS)

For compounds that may have lower volatility or for analyses where derivatization is not desired, High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.com this compound, as a hydrophobic aromatic compound, is well-suited for reversed-phase HPLC. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wur.nl The compound is separated based on its hydrophobic interactions with the stationary phase.

Advanced detectors enhance the specificity and sensitivity of HPLC analysis.

Diode Array Detector (DAD): Provides UV-Vis spectra for eluting peaks, which can help in peak identification based on the chromophore of the aromatic ring.

Fluorescence Detector (FLD): Offers high sensitivity for fluorescent compounds. While this compound itself is not strongly fluorescent, this detector is valuable for related aromatic compounds. rsc.org

Mass Spectrometry (LC-MS/MS): Coupling HPLC with a tandem mass spectrometer (MS/MS) provides the highest level of selectivity and structural information, allowing for definitive identification and quantification even in complex matrices.

An HPLC method can be developed to quantify this compound and resolve it from structurally similar isomers or impurities. wur.nlrsc.org

Table 2: Illustrative HPLC-DAD Method Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase separation of hydrophobic compounds. sielc.com |

| Mobile Phase | Acetonitrile:Water (gradient) | Elutes compounds based on polarity. sielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention time. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | DAD (Diode Array Detector) | Monitors absorbance across a range of UV wavelengths (e.g., 210-400 nm). |

| Injection Volume | 10 µL | Volume of the sample introduced into the system. |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical reaction that modifies a compound to produce a new compound with properties that are more suitable for a specific analytical technique. youtube.com For GC-MS analysis, derivatization is crucial for non-volatile compounds, as it increases their volatility and thermal stability. researchgate.netnih.gov Common targets for derivatization are polar functional groups like -OH, -NH₂, and -COOH. nih.gov

While this compound does not possess a highly polar hydroxyl group like a phenol (B47542), derivatization strategies would be essential if analyzing it in a mixture with related phenolic precursors or metabolites. The most common technique for compounds with hydroxyl groups is silylation. nih.gov

Silylation: This process replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.comnih.gov This would significantly improve the chromatographic peak shape and prevent thermal degradation of any related phenolic impurities during GC-MS analysis.

For HPLC, derivatization is less common as the technique can handle polar compounds directly. However, it can be employed to attach a UV-absorbing or fluorescent tag to the molecule to enhance detection sensitivity, especially when using UV-DAD or fluorescence detectors.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, bond lengths, and bond angles with high precision.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. This may be because the compound is a liquid or oil at room temperature, making the growth of high-quality single crystals challenging.

However, the crystal structures of closely related derivatives have been reported and can provide insight into the likely solid-state conformation. For example, the structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate has been determined. researchgate.net Analysis of such structures reveals details about the planarity of the benzene ring and the torsion angles of the ether and ester substituent groups. researchgate.netresearchgate.net Should this compound be crystallized, X-ray analysis would provide definitive data on its molecular geometry.

Table 3: Crystallographic Data for a Related Derivative: methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 12.180(3) |

| Unit Cell b (Å) | 13.813(4) |

| Unit Cell c (Å) | 7.842(2) |

| Unit Cell β (°) | 93.917(4) |

| Volume (ų) | 1316.2(6) |

This data illustrates the type of precise structural information that X-ray crystallography provides, which is invaluable for understanding molecular packing and intermolecular interactions in the solid state.

Computational and Theoretical Studies of 3 Ethoxy 4 Methoxytoluene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. jmchemsci.com For 3-Ethoxy-4-methoxytoluene, DFT calculations, often using hybrid functionals like B3LYP or M06 with a basis set such as 6-31G(d,p), are employed to determine its ground state properties. nih.govfrontiersin.org

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This process provides precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive.

Table 1: Predicted Ground State Properties of this compound using DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (aromatic) Bond Length | Average length of carbon-carbon bonds in the benzene (B151609) ring. | 1.39 - 1.41 Å |

| C-O (methoxy) Bond Length | Length of the bond between the aromatic ring and the methoxy (B1213986) oxygen. | ~1.37 Å |

| C-O (ethoxy) Bond Length | Length of the bond between the aromatic ring and the ethoxy oxygen. | ~1.38 Å |

| C-C-C (aromatic) Bond Angle | Angle between adjacent carbon atoms in the benzene ring. | ~120° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | ~4.5 to 5.0 eV |

Note: The values presented are representative and would be precisely determined in a specific computational study.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy, especially for calculating electronic energies and intermolecular interaction energies. researchgate.nethu-berlin.de

These high-accuracy calculations are often used to benchmark the results obtained from more economical DFT methods. hu-berlin.de For a molecule like this compound, CCSD(T) calculations on simplified structural analogues could be performed to ensure that the chosen DFT functional is accurately describing the electronic effects of the ethoxy and methoxy substituents. This hierarchical approach ensures the reliability of the computational predictions.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethoxy group in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them. This is achieved by mapping the molecule's potential energy surface (PES). chemrxiv.org

The key degrees of freedom are the dihedral angles defining the orientation of the ethoxy and methoxy groups relative to the benzene ring. For the ethoxy group, these are primarily the C(ring)-C(ring)-O-C(ethyl) and C(ring)-O-C(ethyl)-C(methyl) torsions. Computational methods can systematically rotate these bonds and calculate the energy at each step, a process known as a conformational scan. researchgate.net The resulting data are used to plot an energy landscape, which reveals the low-energy valleys corresponding to stable conformers (local and global minima) and the hills corresponding to the transition states between them. frontiersin.orgresearchgate.net Understanding the preferred conformation is crucial as it influences the molecule's physical properties and how it interacts with other molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically focus on a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. koreascience.kr This approach allows for the investigation of bulk properties and intermolecular interactions in a condensed phase (liquid or solid). researchgate.net

In an MD simulation of this compound, a "simulation box" is filled with hundreds or thousands of molecules, and their movements are calculated based on a force field—a set of equations that describe the potential energy of the system. The simulation tracks the trajectory of each atom over a set period, from picoseconds to microseconds. By analyzing these trajectories, one can compute macroscopic properties like density and viscosity, as well as microscopic details about how the molecules arrange themselves. For instance, radial distribution functions can be calculated to understand the average distance and orientation between neighboring molecules, providing insight into the liquid structure. koreascience.kr

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting chemical shifts. nih.govuni-bonn.de The calculation provides theoretical shielding tensor values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated ¹H and ¹³C NMR spectra with experimental data can be crucial for confirming the molecular structure. rsc.org

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-1 (C-OEt) | 149.5 | 150.1 | -0.6 |

| C-2 (C-OMe) | 148.0 | 148.5 | -0.5 |

| C-3 (C-Me) | 130.0 | 130.8 | -0.8 |

| C-4 (CH) | 112.5 | 113.0 | -0.5 |

| C-5 (CH) | 111.0 | 111.4 | -0.4 |

| C-6 (CH) | 120.0 | 120.7 | -0.7 |

| -OCH₃ | 56.0 | 56.3 | -0.3 |

| -OCH₂CH₃ | 64.5 | 64.9 | -0.4 |

| -CH₃ (ring) | 21.0 | 21.2 | -0.2 |

| -OCH₂CH₃ | 15.0 | 15.1 | -0.1 |

Note: Values are hypothetical and for illustrative purposes. Calculated shifts often show a systematic deviation and are frequently scaled using linear regression for better agreement with experimental data. rsc.org

Similarly, Infrared (IR) spectroscopy can be simulated by calculating the vibrational frequencies of the molecule. msu.edu After optimizing the geometry, a frequency calculation is performed to find the normal modes of vibration. schrodinger.com Each mode has a specific frequency and intensity, which correspond to a peak in the IR spectrum. These calculations help in assigning the peaks observed in an experimental spectrum to specific molecular motions, such as C-H stretching, aromatic ring vibrations, or C-O ether stretches. researchgate.netresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for exploring the mechanisms of chemical reactions. numberanalytics.comnumberanalytics.com For an aromatic ether like this compound, a relevant reaction to study would be its cleavage under acidic conditions. nih.govfrontiersin.orglibretexts.org

Using DFT, chemists can model the entire reaction pathway from reactants to products. This involves identifying and calculating the energies of all intermediates and, most importantly, the transition states (TS). youtube.comresearchgate.net A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. By mapping the energy profile, researchers can predict the most likely reaction mechanism and understand how substituents influence reactivity. nih.govfrontiersin.org For example, modeling the protonation of one of the ether oxygens followed by nucleophilic attack can elucidate the step-by-step process of C-O bond cleavage. libretexts.orglibretexts.org

Role As a Precursor or Intermediate in Complex Organic Synthesis

Synthesis of Advanced Pharmaceutical and Fine Chemical Intermediates

3-Ethoxy-4-methoxytoluene is a key building block in the synthesis of various pharmaceutical intermediates. One of the most notable applications is in the production of 3-ethoxy-4-methoxybenzaldehyde (B45797). google.comchemicalbook.com This aldehyde is a critical intermediate for the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis. innospk.com The synthesis of Apremilast relies on the structural framework provided by intermediates like 3-ethoxy-4-methoxybenzonitrile (B1661997), which is derived from this compound. innospk.com

The conversion of this compound to its corresponding benzaldehyde (B42025) can be achieved through various synthetic routes. google.com Furthermore, this aldehyde can be transformed into other valuable intermediates. For instance, reaction with hydroxylamine (B1172632) hydrochloride yields 3-ethoxy-4-methoxybenzonitrile, another important precursor in pharmaceutical synthesis. chemicalbook.com

Additionally, derivatives of this compound are utilized in the creation of complex heterocyclic structures. For example, 3-ethoxy-4-hydroxybenzaldehyde, which can be derived from this compound, is used to synthesize 2-ethoxy-4-formyl-phenyl benzenesulfonate (B1194179). This compound, in turn, reacts with 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones to form a series of benzenesulfonate derivatives with potential biological activities. beilstein-archives.org These triazole compounds have been investigated for their inhibitory effects on enzymes like aldose reductase, which is implicated in diabetic complications. beilstein-archives.org

The role of this compound and its derivatives extends to the synthesis of isoquinoline (B145761) alkaloids, a class of compounds with significant pharmacological properties. harvard.educlockss.orgthieme-connect.deorganic-chemistry.org The substituted benzene (B151609) ring of this compound provides a scaffold for constructing the complex ring systems of these alkaloids.

Construction of Novel Organic Materials

The structural characteristics of this compound make it a valuable precursor for the development of novel organic materials. Its aromatic core, functionalized with both electron-donating ethoxy and methoxy (B1213986) groups, can be exploited to design molecules with specific electronic and physical properties. cymitquimica.com

One area of application is in the synthesis of liquid crystals. The rigid benzene core of this compound can be incorporated into larger molecules that exhibit liquid crystalline phases. For instance, derivatives like 2-ethoxy-4-formylphenyl-4'-(alkyloxy)-[1,1'-biphenyl]-4-carboxylate, which can be synthesized from precursors related to this compound, are investigated for their liquid crystalline properties. taylorandfrancis.com

Furthermore, the potential for polymerization of derivatives of this compound opens avenues for creating new polymers. The functional groups on the aromatic ring can be modified to introduce polymerizable moieties, leading to the formation of polymers with tailored characteristics for applications in specialty chemicals and resins. evitachem.com

Development of Specialized Reagents and Ligands

This compound and its derivatives serve as foundational structures for the synthesis of specialized reagents and ligands used in organic and coordination chemistry. The ability to introduce various functional groups onto the aromatic ring allows for the design of molecules with specific reactivity or coordinating properties.

For example, the synthesis of 2-ethoxy-4-formylphenyl formate, a derivative of this compound, provides a reagent with an electrophilic formyl group that can participate in a variety of chemical transformations. evitachem.com This reagent can be used in enzyme studies and as an intermediate in the synthesis of more complex organic molecules. evitachem.com

In the field of coordination chemistry, derivatives of this compound can be modified to create ligands capable of binding to metal centers. These ligands can be used to prepare metal complexes with catalytic or other specialized functions. The synthesis of ligands containing 1,2,4-triazine (B1199460) rings, for instance, can be facilitated by precursors derived from this compound, leading to the development of novel metal complexes. evitachem.comresearchgate.net

Applications in Building Block Chemistry for Diverse Molecular Architectures

The inherent functionality of this compound makes it a versatile building block for the construction of a wide array of molecular architectures. cymitquimica.com Its substituted benzene ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups and the elaboration of its structure. cymitquimica.com

The oxidation of the methyl group to a carboxylic acid, for example, leads to 2-ethoxy-4-methoxybenzoic acid, another valuable intermediate in organic synthesis. This benzoic acid derivative can be used as a scaffold for the creation of new pharmaceutical compounds and in the production of specialty chemicals.

Moreover, the core structure of this compound is found in more complex natural and synthetic molecules. Its role as a precursor allows chemists to access these intricate structures through multi-step synthetic sequences. The ability to selectively modify the ethoxy, methoxy, and methyl groups provides a high degree of control over the final molecular architecture, making this compound a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Advanced Applications in Non Biological Fields

Materials Science Applications: Design of Functional Organic Materials

The design of functional organic materials often leverages molecules with tailored electronic properties. The electron-donating nature of the ether groups in 3-Ethoxy-4-methoxytoluene makes it a candidate for incorporation into larger systems where charge transport or modification of electronic energy levels is desired.

The incorporation of specific monomer units into a polymer backbone is a primary strategy for tuning the material's bulk properties. While direct polymerization of this compound is not a common application, its derivatives could theoretically be functionalized to act as monomers or additives. The presence of the alkoxy groups can influence polymer characteristics such as:

Solubility: Enhancing solubility in organic solvents.

Glass Transition Temperature (Tg): Modifying the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Dielectric Constant: Affecting the material's ability to store electrical energy.

By strategically placing such substituted aromatic moieties, polymer scientists can fine-tune the performance of materials for specific applications, ranging from advanced coatings to specialized membranes.

In the field of optoelectronics, particularly in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), hole-transporting materials (HTMs) play a critical role. researchgate.net These materials facilitate the efficient movement of positive charge carriers (holes). researchgate.net The key properties of an effective HTM include appropriate energy levels (specifically the Highest Occupied Molecular Orbital, or HOMO), high hole mobility, and good film-forming capabilities. rsc.orgmdpi.com

The electron-rich nature of the 3-ethoxy-4-methoxyphenyl group makes it a suitable component for designing HTMs. Molecules containing similar methoxy-substituted aromatic rings, such as the benchmark HTM spiro-OMeTAD, are widely used to achieve high-efficiency devices. rsc.orgmdpi.com The methoxy (B1213986) groups are crucial for their electron-donating properties, which help align the energy levels for efficient hole injection from the light-absorbing layer (like perovskite) and transport to the electrode. researchgate.netdyenamo.se Derivatives of this compound could be synthesized to create novel HTMs, potentially offering advantages in cost or processability compared to more complex structures like spiro-OMeTAD. mdpi.com

Table 1: Comparison of Key Properties for Selected Hole-Transporting Materials

| Material | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Primary Application |

|---|---|---|---|

| Spiro-OMeTAD | -5.13 | 8.1 x 10⁻⁵ | Perovskite Solar Cells, ss-DSSCs dyenamo.se |

| PTAA | -5.20 | 1.0 x 10⁻³ | Perovskite Solar Cells dyenamo.se |

This table presents data for established HTMs to provide context for the properties required in this field. Data for HTMs derived from this compound is not currently available.

Investigation in Environmental Chemistry as a Model Compound for Degradation Pathways

Substituted aromatic compounds are of interest in environmental chemistry as they can be representative of certain classes of industrial pollutants or byproducts. Studying the environmental fate and degradation pathways of molecules like this compound can provide valuable insights into the persistence and transformation of related, more complex contaminants.

Researchers could use this compound as a model to investigate various degradation mechanisms, including:

Photodegradation: How the compound breaks down under the influence of sunlight.

Biodegradation: The pathways used by microorganisms to metabolize the compound.

Oxidative Degradation: The reaction of the compound with atmospheric oxidants like hydroxyl radicals.

Understanding these pathways is crucial for developing effective remediation strategies and for predicting the environmental impact of structurally similar chemicals.

Use in Pigment and Dye Chemistry (Focus on Synthesis and Optical Properties)

The core of a dye or pigment molecule is a chromophore, a system of conjugated electrons that absorbs light in the visible spectrum. epa.gov This chromophore is often modified with auxochromes—functional groups that alter the wavelength of light absorbed and thus the color of the compound. epa.gov

The ethoxy and methoxy groups on this compound are classic examples of electron-donating auxochromes. While the toluene (B28343) derivative itself is not colored, it can serve as a valuable precursor or intermediate in the synthesis of more complex dye structures. epa.gov By coupling it with an electron-withdrawing group through a conjugated system (a "D-π-A" or Donor-π-Acceptor structure), a "push-pull" dye can be created. mdpi.com In such a molecule, the 3-ethoxy-4-methoxyphenyl moiety would act as the electron donor.

The key optical properties of interest in dye chemistry include:

Absorption Maximum (λmax): The wavelength at which the dye absorbs the most light, determining its color.

Molar Absorptivity (ε): A measure of how strongly the dye absorbs light at a given wavelength.

Solvatochromism: The change in the dye's color (absorption spectrum) when dissolved in different solvents of varying polarity. mdpi.com

Table 2: General Effect of Auxochromes on Chromophore Properties

| Auxochrome Type | Example Groups | Effect on λmax | Color Shift |

|---|---|---|---|

| Electron-Donating | -OCH₃, -OC₂H₅, -NH₂ | Increases Wavelength | Bathochromic (Red Shift) |

By incorporating the this compound framework into dye synthesis, chemists could systematically tune the optical properties of the resulting molecules for applications in textiles, printing, and advanced materials. mdpi.com

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of 3-ethoxy-4-methoxytoluene often involves methods that are not environmentally friendly, utilizing hazardous solvents or reagents with poor atom economy. google.com A significant area of future research will be the development of greener synthetic pathways.

Current synthetic routes for this compound and its precursors often rely on classical etherification reactions. For instance, the ethylation of isovanillin (B20041) using reagents like diethyl sulfate (B86663) is a common method, but it generates stoichiometric amounts of byproducts. google.com Similarly, the Williamson ether synthesis, a foundational method for preparing ethers, has inherent limitations in terms of atom economy.

Future efforts will likely focus on catalytic approaches that minimize waste. This includes the exploration of novel catalytic systems that can facilitate the direct etherification of phenols with alcohols, releasing only water as a byproduct. Furthermore, the use of renewable feedstocks and greener solvents will be crucial. For example, processes are being developed that utilize water as a solvent, which simplifies post-reaction workup and reduces environmental impact. google.com The concept of atom economy, which emphasizes the maximization of the incorporation of all materials from the starting materials into the final product, will be a guiding principle in the design of new synthetic strategies. researchgate.net

Table 1: Comparison of Synthetic Routes for Aryl Ethers

| Synthetic Route | Typical Reagents | Advantages | Disadvantages | Atom Economy |

| Williamson Ether Synthesis | Alkyl halide, Sodium alkoxide | Well-established, versatile | Use of stoichiometric base, salt byproduct | Low to moderate |

| Buchwald-Hartwig Etherification | Aryl halide/triflate, Alcohol, Palladium catalyst | High yields, good functional group tolerance | Expensive catalyst, ligand sensitivity | Moderate |

| Ullmann Condensation | Aryl halide, Alcohol, Copper catalyst | Lower cost catalyst | High reaction temperatures, often requires strong base | Moderate |

| Catalytic Dehydrative Etherification | Phenol (B47542), Alcohol, Acid/Metal catalyst | High atom economy (water is the only byproduct) | Can require harsh conditions, catalyst development is ongoing | High |

| Electrochemical Synthesis | Phenol, Alcohol | Avoids stoichiometric redox reagents | Can be limited by substrate scope and electrode stability | High |

Exploration of Novel Catalytic Systems for Specific Transformations

The development of new catalytic systems is paramount for unlocking the full synthetic potential of this compound and other aryl ethers. Research in this area is multifaceted, encompassing transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-metal catalysts, particularly those based on palladium, nickel, and copper, have been instrumental in aryl ether chemistry. acs.org Future work will likely focus on developing more robust, efficient, and cost-effective catalysts. This includes designing ligands that can tune the reactivity and selectivity of the metal center for specific transformations, such as C-O bond cleavage or functionalization at specific positions on the aromatic ring. acs.org For example, nickel-catalyzed reductive cleavage of the C(sp²)-O bond in aryl ethers is an important reaction for lignin (B12514952) degradation and the production of valuable chemicals. acs.org

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative and can provide unique reactivity and selectivity. cardiff.ac.uk The development of new aminocatalysts, for instance, could enable novel asymmetric transformations of α,β-unsaturated carbonyl compounds derived from this compound. cardiff.ac.uk

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms represents a significant technological leap in chemical synthesis. These technologies offer numerous advantages over traditional batch processing, including improved safety, reproducibility, and scalability. researchgate.netnih.govflowphotochem.eu

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.gov This can lead to higher yields, fewer byproducts, and safer handling of hazardous reagents. For photochemical reactions, flow reactors offer superior light penetration and have been shown to be highly effective for various transformations. nih.govflowphotochem.euacs.org The automated nature of these systems also enables high-throughput experimentation, allowing for the rapid screening of reaction conditions and catalysts. chemrxiv.org The application of these platforms to the synthesis of this compound and its derivatives could significantly accelerate the discovery of new reactions and the optimization of existing processes. researchgate.net

Advancements in Predictive Computational Models for Complex Reactivity

Computational chemistry is becoming an increasingly powerful tool for predicting and understanding chemical reactivity. The development of advanced predictive models can significantly reduce the experimental effort required to discover and optimize new reactions. rsc.orgnih.govarxiv.org

Machine learning (ML) and artificial intelligence (AI) are being applied to predict reaction outcomes, retrosynthesis pathways, and catalyst performance. acs.orgrsc.orgarxiv.org For example, ML models can be trained on large datasets of known reactions to predict the major product of a given set of reactants or to suggest potential starting materials for a target molecule. rsc.orgarxiv.org In the context of aryl ether chemistry, computational models are being used to predict the site selectivity of C-H functionalization reactions and to screen for optimal catalysts for C-O bond cleavage. acs.orgnih.gov As these models become more accurate and sophisticated, they will play an increasingly important role in guiding experimental research.

Discovery of Unforeseen Reactivity and Transformative Potential of Aryl Ethers

While the chemistry of aryl ethers is well-established, there is always the potential for the discovery of new and unexpected reactivity. semanticscholar.orgoup.com Research into the fundamental reactivity of compounds like this compound could uncover novel transformations with significant synthetic utility.

For example, photochemical studies of aryl ethers have revealed unexpected rearrangement reactions. semanticscholar.org The exploration of radical-mediated reactions could also lead to new methods for C-C and C-N bond formation. acs.org The inherent reactivity of the aromatic ring and the ether linkages can be exploited in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. nih.gov The pursuit of such unforeseen reactivity is a key driver of innovation in organic synthesis.

Challenges in Process Scale-Up and Industrial Implementation

The transition of a chemical process from the laboratory to an industrial scale presents numerous challenges. researchgate.netgoogle.com What works well in a small-scale flask may not be feasible or economical on a multi-ton scale. google.com

Key challenges in the scale-up of syntheses involving this compound and its derivatives include:

Mixing and Heat Transfer: Ensuring efficient mixing and controlling the temperature of large reaction volumes can be difficult, potentially leading to side reactions and reduced yields. researchgate.net

Reagent Cost and Availability: The cost and availability of reagents, especially expensive catalysts and starting materials, can be prohibitive for large-scale production. google.com

Safety and Environmental Impact: Handling large quantities of hazardous materials and managing waste streams are major concerns in industrial processes. researchgate.net

Process Robustness: The process must be robust and reliable, consistently producing the desired product in high yield and purity. researchgate.net

Addressing these challenges requires a multidisciplinary approach, involving chemists, chemical engineers, and process safety experts. The development of scalable and robust processes is crucial for the successful industrial implementation of new synthetic methodologies. researchgate.net

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into 3-Ethoxy-4-methoxytoluene has primarily centered on its synthesis and its identity as a fine chemical intermediate. The compound, with the molecular formula C10H14O2, is structurally a derivative of 4-methylguaiacol (creosol), featuring methoxy (B1213986) and ethoxy groups on the benzene (B151609) ring. nih.govsimsonpharma.comforeverest.net

Key Research Findings:

Structural Elucidation and Properties: The fundamental structure and basic chemical properties have been established. It is recognized as a distinct chemical entity with the CAS Number 52711-91-8. simsonpharma.comtlcstandards.com Its primary significance lies in its role as a building block or intermediate in the synthesis of more complex molecules. This is evidenced by its relationship to commercially important compounds like 3-ethoxy-4-methoxybenzonitrile (B1661997), an intermediate in the synthesis of the pharmaceutical Apremilast, and 3-ethoxy-4-methoxybenzaldehyde (B45797), used in the flavor and fragrance industry and as a synthetic precursor. innospk.comsigmaaldrich.comgoogle.com

Precursor Chemistry: The chemistry of its precursors is well-documented. The starting material, 4-methylguaiacol (creosol), is a naturally occurring compound found in wood oil and has established uses in flavors and as a raw material for organic synthesis. foreverest.netthegoodscentscompany.com

Methodological Advancements:

The primary synthetic route to this compound is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This classic and robust method involves the reaction of an alkoxide with an alkyl halide. youtube.com

Deprotonation: The phenolic hydroxyl group of a precursor, 3-hydroxy-4-methoxytoluene (4-methylguaiacol), is deprotonated using a suitable base (like sodium hydride or sodium hydroxide) to form a sodium phenoxide. libretexts.orgcymitquimica.com